molecular formula C16H19NO B14610596 N-benzyl-N-methyl-2-phenoxyethanamine CAS No. 58929-71-8

N-benzyl-N-methyl-2-phenoxyethanamine

Katalognummer: B14610596
CAS-Nummer: 58929-71-8
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: PDZWHGWSMGQZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-methyl-2-phenoxyethanamine is an organic compound with the molecular formula C16H19NO. It is a member of the phenethylamine class, which is known for its diverse range of biological activities. This compound is characterized by the presence of a benzyl group, a methyl group, and a phenoxyethanamine moiety, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-phenoxyethanamine typically involves the reaction of benzyl chloride with N-methyl-2-phenoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: N-benzyl-N-methyl-2-phenoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-benzyl-N-methyl-2-phenoxyethanamine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-benzyl-N-methyl-2-phenoxyethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, where it acts as a partial agonist. This interaction leads to the modulation of neurotransmitter release and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

N-benzyl-N-methyl-2-phenoxyethanamine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phenethylamine derivatives. Its ability to undergo various chemical reactions and its interaction with serotonin receptors make it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

58929-71-8

Molekularformel

C16H19NO

Molekulargewicht

241.33 g/mol

IUPAC-Name

N-benzyl-N-methyl-2-phenoxyethanamine

InChI

InChI=1S/C16H19NO/c1-17(14-15-8-4-2-5-9-15)12-13-18-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3

InChI-Schlüssel

PDZWHGWSMGQZTD-UHFFFAOYSA-N

Kanonische SMILES

CN(CCOC1=CC=CC=C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.